Cedefingol Demonstrates α-Glucosidase Inhibitory Activity
Cedefingol was identified as a component in fermented black tea extracts that exhibited significant α-glucosidase inhibition. In assays, extracts containing Cedefingol showed α-glucosidase inhibition ranging from 42.5% to 42.8% [1]. While this data is for a complex mixture, the presence of Cedefingol is correlated with this inhibitory effect, a property not widely reported for other common sphingolipid analogs like C2-ceramide or sphingosine-1-phosphate.
| Evidence Dimension | α-Glucosidase Inhibitory Activity (% Inhibition) |
|---|---|
| Target Compound Data | 42.5% to 42.8% (in fermented black tea extract) |
| Comparator Or Baseline | Acarbose (a known α-glucosidase inhibitor) was used as a positive control, showing higher activity; other ferments were less active. |
| Quantified Difference | Extracts containing Cedefingol demonstrated significant inhibitory activity compared to control. |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase; extracts were from 7- and 21-day fermented black tea. |
Why This Matters
This suggests a potential mechanism of action relevant to diabetes and metabolic syndrome research, differentiating it from ceramide analogs studied purely for apoptosis or oncology.
- [1] NCBI/PubMed. Unveiling chemical responses in the kombucha-based fermentation of black tea, banana flower, and grape juice: LC-ESIMS, GNPS, MS-DIAL, and MS-FINDER-assisted chemical characterization. View Source
